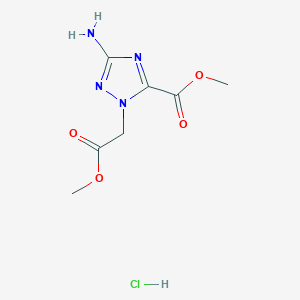
3-Chloro-8-ethynylisoquinoline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Quinoline Ring Systems : Research has highlighted the synthesis of quinoline ring systems, such as 2-chloroquinoline-3-carbaldehyde and related analogs, which are closely related to 3-Chloro-8-ethynylisoquinoline. These compounds are used in constructing fused or binary quinoline-cored heterocyclic systems, underscoring their importance in synthetic chemistry (Hamama et al., 2018).
Antimicrobial and Antimycotic Activity : Some chloroquinoline derivatives have demonstrated significant antimicrobial and antimycotic activity. This includes compounds like 2-Chloro-3-(2-nitro)ethyl- and (2-nitro)vinylquinolines, which have shown strong inhibition against various microorganisms, indicating the potential of this compound in similar applications (Cziáky et al., 1996).
Synthesis of Azo Dyes and Optoelectronic Applications : Research into the synthesis and characterization of new azo dyes derived from chloroquinolines, such as 5-chloro-8-hydroxyquinoline, has been conducted. These dyes exhibit significant influence on the electron absorption spectra and have potential in optoelectronic applications (Mirsadeghi et al., 2022).
Chemical Sensor Applications : Chloroquinoline compounds have been studied for their potential use as chemical sensors. For instance, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 has been shown to selectively respond to Cd2+ ions, which could be useful in measuring cadmium concentrations in various environmental and food contexts (Prodi et al., 2001).
Biodegradation by Bacteria : Bacteria capable of degrading chloroquinoline compounds have been isolated, demonstrating the potential of these compounds in biodegradation and environmental cleanup. This includes the degradation of 3-chloroquinoline-8-carboxylic acid by specific strains of Pseudomonas (Tibbles et al., 1989).
Orientations Futures
Isoquinoline derivatives have shown potential in various fields, particularly in medicinal chemistry . They have been studied for their antimicrobial, anticancer, and antifungal effects . Therefore, “3-Chloro-8-ethynylisoquinoline”, as an isoquinoline derivative, may also hold potential for future research in these areas.
Propriétés
IUPAC Name |
3-chloro-8-ethynylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN/c1-2-8-4-3-5-9-6-11(12)13-7-10(8)9/h1,3-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQKKWVODNYXAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC2=CC(=NC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-6-Ethenyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1436002.png)

![tert-Butyl N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]carbamate](/img/structure/B1436007.png)

![(2S)-1-[(2S)-2-[[(1R)-1-Carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1436009.png)

![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1436014.png)

![Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1436018.png)
![((2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine](/img/structure/B1436020.png)



